molecular formula C17H28N4O3S B2783018 tert-Butyl 4-((6-methoxy-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate CAS No. 1353987-55-9

tert-Butyl 4-((6-methoxy-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B2783018
CAS No.: 1353987-55-9
M. Wt: 368.5
InChI Key: KXPYDVYXBJKNGN-UHFFFAOYSA-N
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Description

This compound is a piperidine-based derivative featuring a pyrimidine ring substituted with methoxy and methylthio groups. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances stability during synthetic processes. The methoxy group at position 6 and methylthio group at position 2 on the pyrimidine ring contribute to electronic and steric effects, influencing binding affinity and metabolic stability. The Boc group facilitates selective deprotection for further functionalization, as seen in related synthetic protocols .

Properties

IUPAC Name

tert-butyl 4-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)21-9-7-12(8-10-21)20(4)13-11-14(23-5)19-15(18-13)25-6/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPYDVYXBJKNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CC(=NC(=N2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-((6-methoxy-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS No. 1353980-32-1) is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, effects, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N4O3S. This compound features a piperidine ring substituted with a pyrimidine moiety, which may contribute to its biological activity. The presence of a methoxy group and a methylthio group suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound can modulate various biological pathways, particularly those involved in inflammation and cell signaling. For instance, studies have shown that related compounds can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response, thereby reducing the release of pro-inflammatory cytokines such as IL-1β .

In Vitro Studies

In vitro pharmacological screenings have demonstrated that derivatives of piperidine-based compounds exhibit significant anti-inflammatory properties. For example, compounds structurally related to this compound were found to inhibit pyroptosis in macrophages, leading to reduced IL-1β release at concentrations as low as 10 µM .

CompoundConcentration (µM)Pyroptosis Inhibition (%)IL-1β Release Inhibition (%)
Compound A1024.9 ± 6.319.4 ± 0.4
Compound B5029.1 ± 4.8Not reported
tert-butyl derivative10Significant inhibition observedSignificant inhibition observed

Case Studies

In a specific study focusing on piperidine derivatives, it was noted that modifications to the piperidine ring could enhance the compound's ability to inhibit NLRP3-dependent pyroptosis. For instance, the introduction of an acetamide bridge in one derivative resulted in a notable increase in anti-inflammatory activity compared to its parent compound .

Potential Therapeutic Applications

Given its biological activity, this compound shows promise for therapeutic applications in conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several piperidine-pyrimidine derivatives, differing in substituents and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Compound Name (CAS if available) Key Substituents/Modifications Molecular Weight Key Properties/Applications Reference(s)
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (1353974-00-1) Ethoxy group at position 6 (instead of methoxy) 363.43 g/mol Enhanced lipophilicity; potential for altered metabolic stability compared to methoxy
tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (1353954-14-9) Amino linkage at piperidine-2 position (vs. methylamino at position 4) 409.52 g/mol Altered spatial orientation; potential impact on target binding
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (1353989-79-3) Cyclopropylamino group at position 6 (replacing methoxy) 379.52 g/mol Increased steric bulk; potential modulation of solubility and target selectivity
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (1289386-94-2) Chloro and methyl groups at positions 2 and 6; oxygen linkage (vs. methylamino) 341.83 g/mol Electrophilic chloro group may enhance reactivity in cross-coupling reactions
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) Pyridin-3-yl substituent at piperidine-4 position (no pyrimidine core) 277.36 g/mol Simpler structure; used as a building block for heterocyclic drug candidates

Key Observations

Substituent Effects on Physicochemical Properties: The methoxy group (in the target compound) provides moderate polarity, balancing solubility and membrane permeability. The methylthio group at position 2 contributes to electron-deficient pyrimidine rings, enhancing interactions with hydrophobic enzyme pockets. Its replacement with chloro (CAS 1289386-94-2) introduces electrophilicity, enabling nucleophilic substitution reactions .

Biological Relevance: Pyrimidine derivatives with methylamino linkages (e.g., the target compound) are often explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . The cyclopropylamino group (CAS 1353989-79-3) introduces conformational rigidity, which may improve binding specificity but could reduce metabolic stability .

Synthetic Utility: The Boc-protected piperidine in the target compound allows for straightforward deprotection under acidic conditions (e.g., HCl/MeOH), as demonstrated in related syntheses .

Table 2: Analytical Data Comparison

Property Target Compound CAS 1353974-00-1 (Ethoxy analog) CAS 1353954-14-9 (Piperidine-2 analog)
HPLC Purity Not reported Not reported Not reported
Elemental Analysis Not reported Not reported Not reported
1H NMR Not available in evidence Not available in evidence Not available in evidence
LCMS Data Not available in evidence Not available in evidence Not available in evidence

Research Implications and Gaps

  • Structural Diversity: Modifications at the pyrimidine 6-position (e.g., methoxy, ethoxy, cyclopropylamino) highlight opportunities for SAR studies to optimize pharmacokinetics .
  • Synthetic Challenges : Scalability of piperidine-2-linked derivatives (CAS 1353954-14-9) requires further exploration, as current methods rely on multi-step protocols .
  • Safety Profiles : Compounds like CAS 1707580-61-7 lack GHS classification, suggesting low acute toxicity, but long-term effects remain unstudied .

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